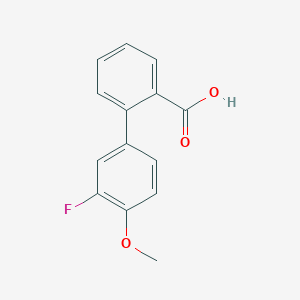

2-(3-Fluoro-4-methoxyphenyl)benzoic acid

Description

Overview of 2-Arylbenzoic Acids and Fluorinated Analogs

2-Arylbenzoic acids are a class of organic compounds characterized by a benzoic acid molecule substituted with an aryl (aromatic ring) group at the second position. This biaryl structure is a key feature in many molecules with significant biological activity and material science applications. The spatial arrangement of the two aromatic rings, which are not coplanar, is crucial to their function.

The introduction of fluorine atoms into these structures to create fluorinated analogs can dramatically alter their properties. numberanalytics.com Fluorine's high electronegativity and small size allow it to modify the electronic and steric characteristics of the molecule without adding significant bulk. numberanalytics.commdpi.com This can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. nih.govnih.gov Consequently, fluorinated 2-arylbenzoic acids and related biaryl compounds are of great interest in medicinal chemistry for the development of new therapeutic agents. numberanalytics.comnih.gov

Recent research has focused on developing efficient methods for synthesizing these compounds and their derivatives, such as benzolactones (benzo-3,4-coumarins), which are important structural motifs in bioactive molecules. acs.org Methods like dehydrogenative cyclization of 2-arylbenzoic acids are being explored to create these valuable structures. rsc.orgnih.govrsc.org

Historical Development of Research on Substituted Benzoic Acids

The study of benzoic acid and its derivatives has a long history, dating back to the 16th century when it was first described by Nostradamus through the dry distillation of gum benzoin. wikipedia.orgchemeurope.comredox.com The structure of benzoic acid was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comnewworldencyclopedia.org A significant milestone in the application of benzoic acid derivatives was the discovery of their antifungal properties by Salkowski in 1875. wikipedia.orgnewworldencyclopedia.org

Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride, but this method often resulted in chlorinated impurities. chemeurope.comnewworldencyclopedia.org Modern commercial synthesis relies on the catalytic oxidation of toluene, a more environmentally friendly process that yields a purer product. wikipedia.orgacs.org

The development of synthetic methodologies to create substituted benzoic acids has been a continuous area of research. The introduction of various functional groups onto the benzoic acid scaffold has led to a vast array of compounds with diverse applications, including food preservatives, precursors for industrial chemicals, and, most notably, pharmaceuticals. wikipedia.orgredox.com The ability to strategically place substituents on the aromatic ring allows for the fine-tuning of a molecule's chemical and biological properties.

Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The presence of fluorine and methoxy groups on an aromatic ring, as seen in 2-(3-Fluoro-4-methoxyphenyl)benzoic acid, has profound implications for a molecule's behavior, particularly in a biological context. numberanalytics.comnih.gov

Fluorine: As the most electronegative element, fluorine's incorporation into an aromatic ring has several key effects. numberanalytics.com It can:

Alter Acidity: Fluorine substitution can lower the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic. nih.govnih.gov

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. nih.gov This can increase the half-life of a drug.

Modulate Lipophilicity: The effect of fluorine on lipophilicity (the ability to dissolve in fats and lipids) can vary, but it often enhances membrane permeability. nih.govnih.gov

Influence Conformation and Binding: Fluorine can influence the preferred conformation of a molecule and participate in favorable interactions with biological targets. bohrium.com

The strategic placement of fluorine is a common tactic in drug design to improve a compound's pharmacokinetic profile and efficacy. numberanalytics.comnih.govnih.gov

Methoxy Group: The methoxy group (-OCH3) is also a prevalent feature in many biologically active compounds and approved drugs. nih.gov Its significance stems from its ability to:

Influence Physicochemical Properties: The methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring. tandfonline.com

Participate in Binding: It can act as a hydrogen bond acceptor and engage in other interactions within protein binding pockets, contributing to a molecule's potency. drughunter.comyoutube.com

Serve as a "Scout" in Drug Discovery: Medicinal chemists often use the methoxy group to explore the space within a protein's binding site to identify potential areas for further modification. tandfonline.com

The combination of a fluorine atom and a methoxy group creates a unique electronic and steric environment on the phenyl ring, which can be leveraged in the design of new molecules with specific properties. nih.gov

Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₃ |

| Molecular Weight | 246.23 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water (predicted) |

| pKa | Not available |

Properties

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLUMCGDENRNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681287 | |

| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925908-92-5 | |

| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Fluoro 4 Methoxyphenyl Benzoic Acid

Retrosynthetic Analysis of 2-(3-Fluoro-4-methoxyphenyl)benzoic acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orge3s-conferences.org This process involves breaking down the target structure through a series of "disconnections" which correspond to the reverse of known chemical reactions. icj-e.org

For this compound, the most logical primary disconnection is the carbon-carbon single bond connecting the two aromatic rings. This is a key simplification step that breaks the complex biaryl system into two separate substituted benzene (B151609) rings. icj-e.org This disconnection suggests that the most effective forward synthesis would involve a cross-coupling reaction. The precursors, or "synthons," generated by this disconnection are a 2-carboxyphenyl synthon and a 3-fluoro-4-methoxyphenyl synthon.

A further strategic consideration is Functional Group Interconversion (FGI). icj-e.org The carboxylic acid group on the target molecule can be sensitive to certain reaction conditions. Therefore, it is often advantageous to perform the key bond-forming reaction on a precursor containing a more robust functional group, such as an ester or a nitrile. arxiv.org This group can then be converted to the final carboxylic acid in a later step, a common strategy in multi-step synthesis. arxiv.org This leads to two primary retrosynthetic pathways, both centered on a cross-coupling reaction:

Route A: Disconnection to 2-halobenzoic acid (or its ester) and (3-fluoro-4-methoxyphenyl)boronic acid.

Route B: Disconnection to a 2-halobenzonitrile and (3-fluoro-4-methoxyphenyl)boronic acid, followed by hydrolysis of the nitrile.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition-metal catalyzed reactions, particularly those involving palladium, for the efficient construction of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing biaryl compounds. nih.gov The reaction creates a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.comorganic-chemistry.org Its popularity stems from the mild reaction conditions, the commercial availability of a wide range of starting materials, and the low toxicity of the boron-containing byproducts. nih.gov

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex, displacing the halide. youtube.com This step requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst. youtube.com

For the synthesis of this compound, the most direct approach is the Suzuki coupling of (3-fluoro-4-methoxyphenyl)boronic acid with a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate). Using the ester form of the benzoic acid prevents potential side reactions involving the acidic proton of the carboxyl group. The ester can then be easily hydrolyzed in a final step to yield the target acid. This method has been successfully applied to synthesize analogs with methoxy (B1213986) and fluorinated substituents. nih.gov

| Catalyst | Base | Solvent System | Typical Temperature |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O | 80-100 °C |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene or DMF | 90-110 °C |

| Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | THF or Dioxane | Room Temp. to 80 °C |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 100 °C |

Data in this table is compiled from representative Suzuki-Miyaura reaction conditions. nih.govorganic-chemistry.orgnih.govelsevierpure.com

Beyond the Suzuki coupling, other palladium-catalyzed methods have emerged for biaryl synthesis, often involving C-H bond activation. These advanced methods can sometimes offer alternative routes or improved efficiency by avoiding the pre-functionalization required for boronic acids.

One such strategy is the palladium(II)-catalyzed ortho-arylation of benzoic acids. researchgate.net In this approach, the carboxylic acid group itself acts as a "directing group," guiding the palladium catalyst to functionalize the C-H bond at the ortho position. This allows for a direct reaction between a benzoic acid and an aryl iodide. researchgate.net

Another related method uses a nitrile group as a directing group for palladium-catalyzed C-H activation. acs.org A synthetic route could be envisioned where 2-cyanobenzonitrile reacts with a 3-fluoro-4-methoxyphenyl halide. The resulting biphenyl-2-carbonitrile intermediate would then undergo hydrolysis to yield the final carboxylic acid product. acs.org These C-H functionalization strategies represent a modern and increasingly important area of research for the construction of complex molecules. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. The 12 Principles of Green Chemistry provide a framework for chemists to design more eco-friendly reactions. In the context of the Suzuki-Miyaura coupling for this specific synthesis, several principles are of particular relevance.

One of the primary considerations is the choice of solvent . Traditional Suzuki-Miyaura reactions often employ hazardous organic solvents like tetrahydrofuran (B95107) (THF) and dioxane. researchgate.net Green chemistry encourages the use of safer, more environmentally friendly alternatives. For the synthesis of biphenyl (B1667301) carboxylic acids, water has been demonstrated as a viable and green solvent, often leading to high yields at room temperature. researchgate.net Other recommended green solvents for Suzuki-Miyaura couplings include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and para-cymene, which are derived from renewable feedstocks or have a better environmental, health, and safety profile. researchgate.netresearchgate.net The use of aqueous media not only reduces the reliance on volatile organic compounds but can also simplify product isolation. researchgate.net

The choice of catalyst also plays a significant role in the greenness of the synthesis. While palladium catalysts are highly effective, their cost and potential for environmental contamination are concerns. researchgate.net Green chemistry principles advocate for the use of catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the amount of metal required. Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like fullerene, allows for easier recovery and recycling, reducing waste and cost. researchgate.net Nickel-based catalysts have also emerged as a more earth-abundant and cost-effective alternative to palladium for Suzuki-Miyaura couplings, demonstrating high efficiency in green solvents like t-amyl alcohol. researchgate.netchemistryviews.org

Atom economy , another key principle of green chemistry, is inherently high in coupling reactions like the Suzuki-Miyaura, as most atoms from the reactants are incorporated into the final product. To further improve atom economy, it is essential to use stoichiometric amounts of reactants or a slight excess of the less expensive reagent. researchgate.net

Finally, energy efficiency is a critical consideration. Conducting reactions at ambient temperature and pressure, when possible, significantly reduces energy consumption. The use of microwave-assisted organic synthesis (MAOS) can also be a greener alternative to conventional heating, as it can lead to shorter reaction times and increased yields, thereby saving energy. researchgate.net

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in the Synthesis of this compound | Examples of Green Alternatives | Potential Benefits |

|---|---|---|---|

| Safer Solvents | Replacement of hazardous organic solvents like THF and dioxane. | Water, 2-MeTHF, CPME, p-cymene, t-amyl alcohol. researchgate.netresearchgate.netchemistryviews.org | Reduced environmental impact, improved safety, simplified workup. |

| Catalysis | Use of highly efficient and recyclable catalysts. | Palladium nanoparticles on solid supports, Nickel-based catalysts (e.g., NiCl2(PCy3)2). researchgate.netresearchgate.netchemistryviews.org | Lower cost, reduced metal waste, easier catalyst recovery and reuse. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Use of near-stoichiometric amounts of reactants. researchgate.net | Reduced waste generation, more efficient use of resources. |

| Energy Efficiency | Minimizing energy consumption during the reaction. | Performing reactions at ambient temperature, use of microwave irradiation. researchgate.net | Lower energy costs, reduced carbon footprint. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and high-yielding synthesis of this compound. For a Suzuki-Miyaura coupling, several parameters must be carefully tuned to achieve the desired outcome. These include the choice of catalyst, base, solvent, temperature, and reaction time.

The selection of the palladium catalyst and its corresponding ligand is paramount. For the coupling of aryl bromides containing a carboxylic acid group, a highly active and water-soluble catalyst, such as one prepared from glycine (B1666218) and palladium chloride, has been shown to give excellent yields in water at room temperature. rug.nl For more challenging couplings, or when using aryl chlorides, more sophisticated ligand systems, such as those from the Buchwald or Fu laboratories, may be necessary to achieve high conversions.

The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific set of substrates. For the synthesis of biphenyl carboxylic acids in water, K2CO3 has been found to be effective. researchgate.net In some cases, stronger bases like cesium carbonate may be required, particularly for less reactive starting materials. nih.gov

The reaction temperature is another key variable. While some highly active catalytic systems allow for reactions to proceed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive substrates. rug.nl Microwave heating can be a powerful tool for optimization, allowing for rapid screening of conditions and often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

The concentration of reactants and the stoichiometry of the coupling partners also need to be considered. Generally, a slight excess of the boronic acid derivative is used to ensure complete consumption of the more valuable halide partner.

Recent advancements have seen the application of machine learning to optimize reaction conditions for Suzuki-Miyaura couplings. By using robotic systems to perform a series of experiments and feeding the results into a machine learning model, general and high-yielding reaction conditions can be discovered more efficiently than through traditional one-variable-at-a-time optimization. chemistryviews.org

Table 2: Optimization of Reaction Parameters for the Suzuki-Miyaura Synthesis of Biaryl Carboxylic Acids

| Parameter | Variable | Example Conditions for Related Syntheses | Impact on Yield and Reaction Efficiency |

|---|---|---|---|

| Catalyst | Palladium Source | Pd(OAc)2, Pd2(dba)3, PdCl2 | The choice of palladium precursor can influence catalyst activation and stability. |

| Ligand | PPh3, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Ligand choice is crucial for catalyst activity, stability, and substrate scope. Bulky, electron-rich ligands are often preferred. | |

| Base | Type | K2CO3, Cs2CO3, K3PO4, NaOH | The strength and solubility of the base affect the rate of transmetalation. Cs2CO3 is often more effective for difficult couplings. nih.gov |

| Equivalents | 2-3 equivalents | A sufficient amount of base is required to facilitate the catalytic cycle. | |

| Solvent for Base | Water, organic solvent | The solubility of the base in the reaction medium is important for its effectiveness. | |

| Solvent | Type | Toluene, Dioxane, THF, Water, 2-MeTHF | The solvent affects the solubility of reactants and catalyst, and can influence reaction rate and side reactions. Green solvents are preferred. researchgate.netresearchgate.net |

| Mixture | Toluene/Water, Dioxane/Water | Biphasic systems are common, with the base dissolved in the aqueous phase. | |

| Temperature | Range | Room temperature to reflux (e.g., 80-110 °C) | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |

| Reactant Ratio | Aryl Halide : Boronic Acid | 1 : 1.1 to 1 : 1.5 | A slight excess of the boronic acid is often used to drive the reaction to completion. |

Chemical Reactivity and Derivatization of 2 3 Fluoro 4 Methoxyphenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of derivatization reactions common to this class of organic compounds.

Esterification Reactions

Table 1: Representative Esterification of a Structurally Similar Benzoic Acid

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

|---|

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be achieved under various conditions, often requiring high temperatures and sometimes the use of a catalyst. For aromatic carboxylic acids, this reaction can be challenging. nih.gov However, methods for the decarboxylation of halogenated benzoic acids have been developed, which may be applicable to 2-(3-Fluoro-4-methoxyphenyl)benzoic acid. These methods often involve heating the acid in a high-boiling solvent, with or without a catalyst such as copper or its salts. googleapis.com More recent advancements have demonstrated that decarboxylative hydroxylation of benzoic acids can be achieved at significantly lower temperatures using photoredox catalysis. nih.gov

Reduction to Corresponding Alcohols

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding [2-(3-fluoro-4-methoxyphenyl)phenyl]methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107). testbook.comlibretexts.orgdoubtnut.comdoubtnut.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. Subsequent workup with water and acid is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to afford the alcohol. It is important to note that LiAlH₄ is a very powerful reducing agent and will also reduce other functional groups if present. masterorganicchemistry.com

Formation of Acid Halides and Anhydrides

The carboxylic acid can be converted to more reactive derivatives such as acid halides and anhydrides, which serve as versatile intermediates in organic synthesis.

The formation of an acid chloride, specifically 2-(3-fluoro-4-methoxyphenyl)benzoyl chloride, can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comnih.gov These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion.

Acid anhydrides can be prepared from carboxylic acids through several methods. One common approach involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. researchgate.net Alternatively, direct dehydration of the carboxylic acid can be achieved using a strong dehydrating agent, though this is less common for aromatic acids.

Reactivity of the Aryl Rings and Substituents

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on the biphenyl (B1667301) system of this compound is complex due to the presence of multiple directing groups on both rings. wikipedia.orgyoutube.comquora.com

On the benzoic acid ring:

The carboxylic acid group (-COOH) is a deactivating group and a meta-director.

The fluoro group (-F) is a deactivating group but is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.

The 3-fluoro-4-methoxyphenyl group acts as a substituent on this ring. Phenyl groups are generally considered to be weakly activating and ortho, para-directing.

On the 3-fluoro-4-methoxyphenyl ring:

The methoxy (B1213986) group (-OCH₃) is a strongly activating group and an ortho, para-director.

The fluoro group (-F) is a deactivating group and an ortho, para-director.

The 2-carboxyphenyl group acts as a substituent on this ring and is deactivating.

The outcome of an electrophilic substitution reaction, such as nitration or halogenation, will depend on the specific reaction conditions and the interplay of these electronic and steric effects. The more activated ring, which is the 3-fluoro-4-methoxyphenyl ring due to the potent activating effect of the methoxy group, is more likely to undergo substitution. Within this ring, substitution would be directed to the positions ortho and para to the methoxy group, and ortho and para to the 2-carboxyphenyl group. The steric hindrance from the other ring will also play a significant role in determining the final product distribution. While theoretical predictions can be made, experimental verification is necessary to determine the precise regioselectivity for specific reactions like nitration and halogenation. semanticscholar.orgresearchgate.net

Nucleophilic Aromatic Substitution Triggered by Fluorine

The fluorine atom on the aromatic ring of this compound is a key site for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is in many ways the opposite of the more common electrophilic aromatic substitution. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In the context of nucleophilic aromatic substitution, fluorine can act as an effective leaving group, a somewhat counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-leaving group bond. masterorganicchemistry.com The high electronegativity of fluorine helps to activate the ring towards nucleophilic attack, making it a good leaving group in this context. masterorganicchemistry.com Mechanistic studies have demonstrated that the order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com

Displacement of the fluoro group in ortho-fluorobenzoic acids can be achieved with various nucleophiles, including organolithium and Grignard reagents, in the absence of a metal catalyst. researchgate.net These reactions can proceed in excellent yields and are presumed to occur via a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. researchgate.net

Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can also be a site for chemical modification, although it is generally less reactive than the carboxylic acid or the fluorine atom. One of the primary transformations of the methoxy group is demethylation to yield a hydroxyl group. This can be achieved using various reagents, such as hydrobromic acid. For instance, in the synthesis of 2,4-difluoro-3-hydroxybenzoic acid, a similar compound, a demethylation step is carried out using hydrobromic acid where the nitrile group is also hydrolyzed to a carboxylic acid. google.com This suggests that similar demethylation strategies could be applied to derivatives of this compound.

Derivatization to Complex Chemical Scaffolds

The functional groups present in this compound make it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds and substituted biphenyls.

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles, Thiazoles)

The carboxylic acid moiety of this compound is a key handle for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles and thiazoles.

Oxadiazoles: 1,3,4-Oxadiazoles are a class of heterocyclic compounds that can be synthesized from carboxylic acid derivatives. A common synthetic route involves the conversion of the carboxylic acid to an acid hydrazide, which is then cyclized. nih.gov For instance, 3-fluoro-4-methoxybenzoic acid can be modified into its corresponding hydrazide, which serves as a key intermediate in the synthesis of oxadiazoles with potential antimicrobial applications. ossila.com The general synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.govorientjchem.org

Thiazoles: Thiazole rings can also be synthesized from carboxylic acid derivatives. The Hantzsch thiazole synthesis is a prominent method, which involves the reaction between a haloketone and a thioamide. wikipedia.org While direct synthesis from this compound is not explicitly detailed in the provided search results, the carboxylic acid can be converted into precursors suitable for thiazole synthesis. For example, the carboxylic acid could be transformed into an α-haloketone, which can then be reacted with a thioamide to form the thiazole ring. Various environmentally benign methods for thiazole synthesis have been developed, including microwave-assisted and catalyst-free approaches. bepls.com

Formation of Substituted Biphenyl Derivatives

The structure of this compound is a biphenyl derivative itself. Further modification to create more complex substituted biphenyls is a feasible synthetic strategy. The Ullmann reaction, which involves heating an aryl halide with a copper catalyst, is a classic method for forming biphenyls. arabjchem.org More modern and versatile methods include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

In a Suzuki-Miyaura coupling, an aryl halide (or triflate) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond between the two aromatic rings. Given that this compound contains a fluorine atom that can potentially be displaced, and the carboxylic acid group can be converted to other functionalities, it could participate in such cross-coupling reactions to form more elaborate biphenyl structures. For example, the synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid, a key intermediate for the AVP antagonist conivaptan hydrochloride, utilizes a Suzuki–Miyaura protocol. researchgate.net This demonstrates the utility of such coupling reactions in synthesizing complex biphenyl-containing molecules from benzoic acid derivatives.

Mechanistic Investigations of Key Transformations

The key transformations of this compound, particularly the nucleophilic aromatic substitution of the fluorine atom, have been the subject of mechanistic studies. The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a discrete, non-aromatic Meisenheimer complex. chemistrysteps.comnih.govwikipedia.org

However, recent research has challenged the universality of this stepwise mechanism. Kinetic isotope effect (KIE) studies and computational analyses have provided evidence that many SNAr reactions may, in fact, proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. nih.gov Some reactions are even proposed to exist on a mechanistic continuum between the stepwise and concerted pathways, exhibiting a "borderline" mechanism. nih.gov

For SNAr reactions involving azole nucleophiles, density functional theory (DFT) calculations predict that borderline mechanisms are common. nih.gov The nature of the nucleophile, the leaving group, and the substituents on the aromatic ring all play a role in determining the precise mechanism. For instance, computational studies have shown that for some systems, the reaction may proceed via a concerted mechanism in the gas phase but through a Meisenheimer intermediate in solution. nih.gov The presence of a strong electron-withdrawing group, like a nitro group, ortho or para to the leaving group strongly favors the formation of a stable Meisenheimer complex and a stepwise mechanism. libretexts.orgwikipedia.org In the case of this compound, the electron-withdrawing effect of the carboxylic acid group would facilitate the SNAr reaction, but the specific mechanism (stepwise, concerted, or borderline) would likely depend on the nature of the attacking nucleophile and the reaction conditions.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of scientific databases and chemical literature has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive searches for its spectroscopic and structural characterization, no specific data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), or X-ray crystallography could be located for this precise molecule.

The inquiry sought to detail the advanced spectroscopic methodologies for the structural elucidation of this compound, following a specific and detailed outline. This included subsections on ¹H, ¹³C, and ¹⁹F NMR analysis, two-dimensional NMR techniques, IR vibrational analysis, MS fragmentation patterns, and solid-state structure determination via X-ray crystallography.

While information is available for isomers and structurally related analogs, such as 3-fluoro-4-methoxybenzoic acid and 2-fluoro-4-(methoxycarbonyl)benzoic acid, this data is not applicable to the specific substitution pattern of the requested compound. nih.govpsu.educhemicalbook.com The unique arrangement of the fluoro and methoxy substituents on the phenyl ring in this compound would produce distinct spectroscopic fingerprints. Extrapolating from related compounds would not provide the scientifically accurate and specific analysis required.

For a thorough and scientifically rigorous article as outlined, direct experimental data is essential. This would include:

¹H and ¹³C NMR: To assign proton and carbon signals and determine coupling constants, which are crucial for confirming the connectivity of the two aromatic rings and the positions of the substituents.

¹⁹F NMR: To directly observe the fluorine environment and its coupling with neighboring protons, providing unambiguous confirmation of its location on the phenyl ring.

IR Spectroscopy: To identify characteristic vibrational frequencies for the carboxylic acid (O-H and C=O stretching), the ether linkage (C-O stretching), and the carbon-fluorine bond.

Mass Spectrometry: To confirm the molecular weight and to study the fragmentation pattern, which would help in verifying the molecular structure.

X-ray Crystallography: To determine the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govpsu.edu

Without access to published research or database entries containing this primary data for this compound, it is not possible to generate the requested scientific article. The creation of such content would require speculation and fabrication of data, which falls outside the scope of scientifically sound reporting.

Further research, involving the synthesis and subsequent analytical characterization of this compound, would be necessary to generate the data required to fulfill the detailed request.

Advanced Spectroscopic Characterization Methodologies for 2 3 Fluoro 4 Methoxyphenyl Benzoic Acid

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal structure of a molecule is governed by a delicate balance of intermolecular forces, which include strong hydrogen bonds and weaker interactions that collectively determine the packing arrangement. In the case of carboxylic acid derivatives, hydrogen bonding is a predominant feature.

Detailed X-ray diffraction studies on the analogue, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, reveal that its crystal packing is heavily influenced by classical hydrogen bonding patterns. nih.govpsu.edu Molecules of this compound form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.govpsu.eduresearchgate.net This is a characteristic and robust interaction for carboxylic acids, often resulting in a recognizable R2²(8) ring motif.

The crystal packing is further consolidated by a network of weaker intermolecular interactions. nih.govpsu.eduresearchgate.net These include C—H⋯O and C—H⋯F hydrogen bonds. nih.govpsu.eduresearchgate.net The structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid consists of sheets parallel to the (212) crystallographic plane, stabilized by six intermolecular hydrogen interactions per molecule. nih.gov

The specific geometry of these hydrogen bonds in 2-Fluoro-4-(methoxycarbonyl)benzoic acid, as determined by single-crystal X-ray diffraction, is presented in the table below.

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2—H2A···O1¹ | 0.82 | 1.86 | 2.672(4) | 170 |

| C9—H9A···F1² | 0.96 | 2.54 | 3.278(5) | 134 |

| C3—H3A···O3³ | 0.93 | 2.53 | 3.325(4) | 144 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, -y, -z+1; (iii) x, y-1, z | ||||

| Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.govpsu.edu |

In addition to these hydrogen bonds, π-π stacking interactions between the benzene (B151609) rings can also play a role in the crystal packing of such aromatic compounds, although they are not explicitly detailed as the primary stabilizing force for 2-Fluoro-4-(methoxycarbonyl)benzoic acid in the provided data. researchgate.net The collective effect of these interactions results in a well-ordered, three-dimensional supramolecular architecture.

Conformational Analysis in the Crystalline Phase

The conformation of a molecule in its crystalline phase, particularly the relative orientation of its functional groups, is a critical aspect revealed by X-ray crystallography. For bi-aryl systems like 2-(3-Fluoro-4-methoxyphenyl)benzoic acid, a key conformational parameter is the dihedral angle between the two aromatic rings.

In the analogue 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the molecule is not planar. nih.gov A significant dihedral angle exists between the planes of the benzene ring and the carboxylic acid group. nih.govelsevierpure.com Specifically, the carboxyl group is twisted out of the plane of the benzene ring by a dihedral angle of 20.2(4)°. nih.govpsu.eduresearchgate.netelsevierpure.com This non-planar conformation is a result of steric hindrance between the ortho-substituents.

Conversely, the methoxycarbonyl group in 2-Fluoro-4-(methoxycarbonyl)benzoic acid is nearly coplanar with the benzene ring, exhibiting a much smaller dihedral angle of 1.5(3)°. nih.govpsu.eduresearchgate.netelsevierpure.com This suggests a lower steric barrier to rotation for this group compared to the carboxylic acid group.

The table below summarizes the key dihedral angles observed in the crystalline phase of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

| Groups Defining Dihedral Angle | Dihedral Angle (°) |

| Benzene ring and Carboxyl group | 20.2(4) |

| Benzene ring and Methoxycarbonyl group | 1.5(3) |

| Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.govpsu.eduresearchgate.netelsevierpure.com |

The observed conformation in the solid state represents a low-energy state that balances intramolecular steric repulsions and the optimization of intermolecular packing forces. Computational studies on similar molecules, such as 2-fluorobenzoic acid, have explored the potential energy surfaces of different conformers, highlighting the interplay of stabilizing and destabilizing intramolecular interactions that influence the preferred geometry. stackexchange.com

Computational and Theoretical Investigations of 2 3 Fluoro 4 Methoxyphenyl Benzoic Acid

Quantum Chemical Studies (Density Functional Theory - DFT)Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)Analysis of the electronic structure reveals key aspects of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-poor, susceptible to nucleophilic attack) potential. researchgate.netyoutube.com

Topological Analysis of Electron Density (AIM, ELF, RDG, NCI)Advanced topological analyses provide a deeper understanding of chemical bonding.

Atoms in Molecules (AIM) theory analyzes the topology of the electron density to define atoms and the bonds between them, characterizing the nature of interatomic interactions (e.g., covalent vs. hydrogen bonds).

Electron Localization Function (ELF) provides a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores.

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI) analysis are methods used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular aggregation and crystal packing.

Role of 2 3 Fluoro 4 Methoxyphenyl Benzoic Acid As a Key Building Block in Organic Synthesis

Precursor for Advanced Organic Scaffolds

The carboxylic acid and the activated aromatic rings of 2-(3-Fluoro-4-methoxyphenyl)benzoic acid are gateways to a multitude of chemical transformations, enabling the synthesis of advanced organic scaffolds. The carboxylic acid can be readily converted into amides, esters, or ketones, or it can participate in cyclization reactions.

For instance, related fluorinated benzoic acids are extensively used to create bioactive heterocyclic compounds. Derivatives of 4-fluorobenzoic acid have been used to synthesize a series of hydrazide-hydrazones, which were subsequently evaluated for their antimicrobial properties. globalscientificjournal.com Similarly, 3-Fluoro-4-methoxybenzoic acid can be transformed into its corresponding hydrazide, a key intermediate for synthesizing 1,3,4-oxadiazoles, a class of compounds known for their antimicrobial applications. ossila.com These established synthetic routes suggest that this compound could be a valuable precursor for novel heterocyclic scaffolds with potential biological activities.

The synthesis process for such scaffolds often involves standard transformations as outlined in the table below, based on general procedures for benzoic acid derivatives.

Table 1: Potential Transformations for Scaffold Synthesis

| Starting Material | Reagents & Conditions | Product Type | Potential Application |

|---|---|---|---|

| This compound | SOCl₂ or (COCl)₂, then R₁R₂NH | Amide | Bioactive molecules |

| This compound | R-OH, Acid catalyst (e.g., H₂SO₄) | Ester | Prodrugs, materials |

| This compound | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), heat | Hydrazide | Heterocycle synthesis |

Applications in the Synthesis of Materials Science Precursors

The unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents make this benzoic acid derivative an attractive building block for materials science. The fluorine atom can engage in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the packing and solid-state properties of materials.

A key application area is in the synthesis of chalcones, which are precursors to a wide variety of flavonoids and are known for their optical and electronic properties. For example, the Claisen-Schmidt condensation of 2′-fluoro-4′-methoxyacetophenone with 4-chlorobenzaldehyde (B46862) yields a chalcone (B49325) with potential applications in nonlinear optics and as an antileishmanial agent. mdpi.com This highlights a potential pathway where the core of this compound could be incorporated into larger conjugated systems for advanced materials. The substitution pattern can influence reaction pathways, such as favoring nucleophilic aromatic substitution (SNAr) at the para-position to the fluorine atom. acgpubs.org

Table 2: Research Findings on Related Precursors

| Precursor | Reaction Type | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| 2′-fluoro-4′-methoxyacetophenone | Claisen-Schmidt Condensation | (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | Antileishmanial agents, optical materials | mdpi.com |

Utilization in the Development of Chemical Probes and Ligands

In medicinal chemistry and chemical biology, small molecules that can selectively interact with biological targets are of immense importance. The structural features of this compound make it an ideal starting point for the development of chemical probes and receptor ligands. The fluorine atom is often used in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Related building blocks are frequently employed in the synthesis of targeted therapeutic agents. For example, (3-Fluoro-4-methoxyphenyl)boronic acid is a key reactant for preparing inhibitors of enzymes like 17ß-hydroxysteroid dehydrogenase and for synthesizing microtubule inhibitors with antitumor potential. medchemexpress.com Furthermore, the structurally similar 4-(methoxycarbonyl)-2-fluorobenzoic acid has been instrumental in preparing novel retinoid-X-receptor antagonists and agonists, which are potential treatments for obesity, diabetes, and various cancers. nih.gov These examples strongly suggest the utility of the this compound scaffold in constructing sophisticated molecules for targeted biological investigation.

Comparative Analysis with Structurally Related Benzoic Acid Derivatives in Chemical Transformations

The reactivity and physical properties of this compound are best understood by comparing it with its isomers and other related benzoic acid derivatives. The position of the substituents significantly impacts factors like acidity (pKa) and the orientation of the aromatic rings.

Table 3: Comparative Data of Related Benzoic Acid Derivatives

| Compound | Key Structural Feature | Known Application/Property | Reference |

|---|---|---|---|

| This compound | ortho-biphenyl, meta-fluoro, para-methoxy | Potential precursor (inferred) | - |

| 4-Fluorobenzoic acid | para-fluoro substitution | Synthetic intermediate, pKa ~4.14 | wikipedia.org |

| 2-Fluorobenzoic acid | ortho-fluoro substitution | More acidic than 4-fluoro isomer due to ortho effect | stackexchange.com |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Non-coplanar carboxyl group (dihedral angle ~20.2°) | Precursor for retinoid-X-receptor modulators | nih.govelsevierpure.com |

This comparative analysis underscores how subtle changes in the substitution pattern can lead to significant differences in chemical behavior and, consequently, in the potential applications of the molecule. The unique combination of steric and electronic effects in this compound makes it a promising, albeit less explored, candidate for creating novel functional molecules.

Future Research Directions and Unexplored Reactivity of 2 3 Fluoro 4 Methoxyphenyl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing 2-arylbenzoic acids, such as the Suzuki-Miyaura coupling, are robust but often rely on pre-functionalized starting materials and may generate significant waste. The future of synthesizing 2-(3-Fluoro-4-methoxyphenyl)benzoic acid and its derivatives will likely focus on more atom-economical and sustainable approaches.

Key areas for development include:

Direct C-H Arylation: A significant advancement would be the development of catalytic systems that enable the direct C-H arylation of benzoic acid with 3-fluoro-4-methoxy-halobenzenes or vice-versa. This approach would eliminate the need for pre-synthesized organometallic reagents, reducing step counts and waste. rsc.orgnih.gov Research could focus on palladium, ruthenium, or iridium catalysts capable of selectively activating the C-H bond ortho to the carboxylic acid. nih.govresearchgate.netd-nb.info

Decarboxylative Cross-Coupling: An alternative green strategy involves the decarboxylative coupling of a suitably substituted benzoic acid with an aryl halide. wikipedia.orgrsc.orgacs.org For instance, coupling 3-fluoro-4-methoxybenzoic acid with a 2-halobenzoic acid derivative under palladium or copper catalysis could provide a novel route to the target molecule, releasing only carbon dioxide as a byproduct. nih.gov

Photoredox Catalysis: Light-mediated reactions offer a sustainable platform for bond formation. Future methodologies could explore photoredox-catalyzed couplings to construct the biaryl linkage, potentially operating under milder conditions and with lower catalyst loadings than traditional thermal methods. acs.org

Metal-Free Synthesis: Moving away from transition metals, metal-free strategies for C-C bond formation represent a major goal in green chemistry. rsc.org Research into radical-mediated or organocatalytic methods to forge the biphenyl (B1667301) bond of this compound would be a significant step towards truly sustainable synthesis.

Exploration of Under-investigated Chemical Transformations

The unique electronic and steric environment of this compound, created by the interplay of its functional groups, opens avenues for selective chemical transformations that remain largely unexplored.

Future investigations should target:

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. Research into the late-stage functionalization of the this compound core is a promising frontier. researchgate.netnih.govrsc.orgresearchgate.net This could involve selective C-H activation at other positions on either aromatic ring, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov

Ortho-Functionalization Directed by the Carboxylic Acid: The carboxylic acid group is a powerful directing group for ortho-C-H activation. nih.govresearchgate.netd-nb.infothieme-connect.de While the 2-position is already substituted, the reactivity of the C-H bond at the 6-position could be exploited to introduce new substituents, leading to novel, sterically hindered biphenyl systems with unique properties.

Reactivity of the Fluoro Group: The fluorine atom is often considered relatively inert in aromatic systems. However, its reactivity in nucleophilic aromatic substitution (SNAr) reactions could be explored under forcing conditions or with specialized catalytic systems. nih.gov This would enable the introduction of a wide range of nucleophiles, dramatically increasing the molecular diversity accessible from this starting material.

Modulation of the Methoxy (B1213986) Group: The methoxy group is a strong electron-donating group that influences the reactivity of its parent ring. vaia.comproprep.com Future work could explore its selective demethylation to reveal a phenol, which could then be used as a handle for further functionalization. Conversely, exploring electrophilic substitution on the methoxy-bearing ring could lead to new derivatives, although the directing effects of the methoxy and the biaryl substituent would need to be carefully considered. msu.edu

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The rigid biphenyl core combined with the hydrogen-bonding capability of the carboxylic acid makes this compound an excellent candidate for the construction of ordered supramolecular structures.

Promising research directions include:

Liquid Crystal Formation: Benzoic acid derivatives are well-known to form liquid crystalline phases through the formation of hydrogen-bonded dimers. tandfonline.comtandfonline.comnih.govnih.govresearchgate.net The specific geometry and electronic properties of this compound could be exploited to design novel liquid crystals. By synthesizing derivatives with varying alkyl chains, for instance, it may be possible to create materials with specific smectic or nematic phases for display or sensor applications.

Self-Assembled Monolayers (SAMs): The carboxylic acid group can serve as an anchor to various surfaces, while the biphenyl structure provides a defined orientation. This could be used to form highly ordered self-assembled monolayers on substrates like gold or silica. acs.orgnih.gov The fluorine and methoxy groups would then be exposed at the interface, allowing for the tuning of surface properties such as hydrophobicity and chemical reactivity.

Helical Supramolecular Structures: Achiral biphenyl carboxylic acids have been shown to form helical supramolecular structures through a combination of hydrogen bonding and steric effects. acs.org The specific substitution pattern of this compound could induce unique chiral packing in the solid state, leading to materials with interesting chiroptical properties. chinesechemsoc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid and efficient synthesis of chemical compounds in the pharmaceutical and materials science industries has driven the adoption of flow chemistry and automated synthesis. bohrium.comnih.govresearchgate.net

Future research should focus on:

Continuous Flow Synthesis: Adapting the synthesis of this compound to a continuous flow process could offer significant advantages in terms of safety, scalability, and reproducibility. rsc.orgthieme-connect.comrsc.orgresearchgate.netacs.org Flow chemistry allows for precise control over reaction parameters and can enable the use of hazardous reagents or high-pressure conditions more safely than in traditional batch reactors.

Automated Synthesis for Analogue Libraries: Integrating flow synthesis with automated platforms could enable the high-throughput synthesis of a library of derivatives based on the this compound scaffold. innovationnewsnetwork.com This would be particularly valuable for medicinal chemistry programs, allowing for the rapid exploration of the chemical space around this core structure to optimize biological activity. arborpharmchem.com

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reactivity and properties of this compound can be achieved through a synergistic combination of experimental work and computational modeling.

Key areas for this integrated approach include:

DFT for Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of the novel synthetic reactions proposed in section 7.1. rsc.orgresearchgate.net For example, computational studies could help to elucidate the transition states in C-H activation or decarboxylative coupling reactions, guiding the development of more efficient catalysts. nih.govacs.org

Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding the design of experiments for the under-investigated transformations described in section 7.2. researchgate.net This can save significant experimental effort by focusing on the most promising reaction pathways.

Modeling Supramolecular Assembly: Computational simulations can be used to predict how individual molecules of this compound and its derivatives will self-assemble into larger structures. jcsp.org.pk This can aid in the rational design of new liquid crystals and other functional materials with desired bulk properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new synthetic innovations, advanced materials, and potentially new therapeutic agents.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(3-Fluoro-4-methoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Step 1: Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated benzoic acid precursor to form the biphenyl backbone.

- Step 2: Fluorination at the 3-position using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under inert conditions.

- Step 3: Methoxy group introduction via nucleophilic substitution or O-methylation with methyl iodide and a base (e.g., K₂CO₃).

Critical Parameters:

- Temperature control (e.g., 0–80°C) to avoid side reactions like over-fluorination.

- Solvent polarity (e.g., DMF or THF) to stabilize intermediates.

- Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions).

Yield optimization requires monitoring by TLC or HPLC. For example, highlights similar fluorination/demethylation protocols with yields ranging from 57% to 99% depending on reagent purity .

How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns. For instance, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR, while fluorine-induced splitting in aromatic protons confirms substitution patterns .

- FT-IR: Carboxylic acid (-COOH) stretches at ~2500–3000 cm⁻¹ (broad) and C=O at ~1680 cm⁻¹.

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₄H₁₁FO₃ = 262.07 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.